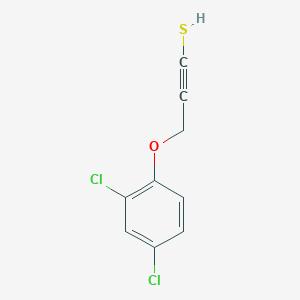
3-(2,4-Dichlorophenoxy)prop-1-yne-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenoxy)prop-1-yne-1-thiol is a chemical compound characterized by the presence of a thiol group, a prop-1-yne moiety, and a dichlorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenoxy)prop-1-yne-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and propargyl bromide.
Formation of 3-(2,4-Dichlorophenoxy)prop-1-yne: The reaction between 2,4-dichlorophenol and propargyl bromide in the presence of a base such as potassium carbonate leads to the formation of 3-(2,4-dichlorophenoxy)prop-1-yne.
Thiol Addition: The final step involves the addition of a thiol group to the alkyne moiety, typically using thiourea as a sulfur source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenoxy)prop-1-yne-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the alkyne moiety.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenoxy)prop-1-yne-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or proteins.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenoxy)prop-1-yne-1-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The alkyne moiety may also participate in click chemistry reactions, facilitating the formation of bioconjugates .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)prop-2-yn-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
3-(2-Methoxyethoxy)prop-1-yne: Contains a methoxyethoxy group instead of a dichlorophenoxy group.
Properties
CAS No. |
62706-88-1 |
|---|---|
Molecular Formula |
C9H6Cl2OS |
Molecular Weight |
233.11 g/mol |
IUPAC Name |
3-(2,4-dichlorophenoxy)prop-1-yne-1-thiol |
InChI |
InChI=1S/C9H6Cl2OS/c10-7-2-3-9(8(11)6-7)12-4-1-5-13/h2-3,6,13H,4H2 |
InChI Key |
IDCLINMPNZPYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC#CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


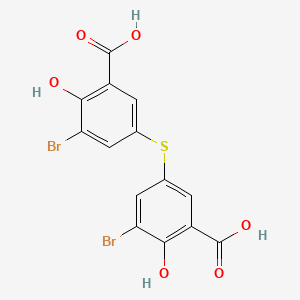
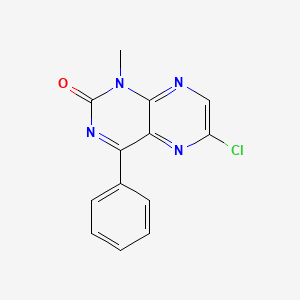
![1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B14513720.png)
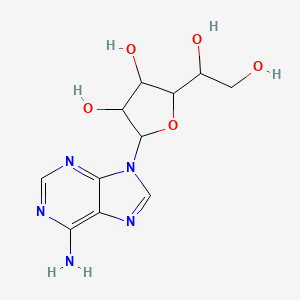
![2-[(Methylsulfanyl)methoxy]naphthalene](/img/structure/B14513732.png)
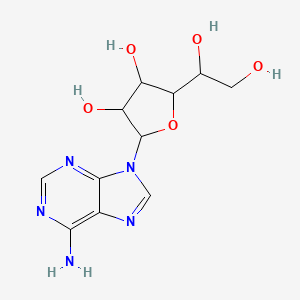
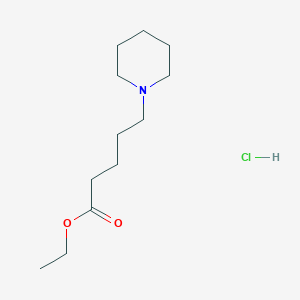

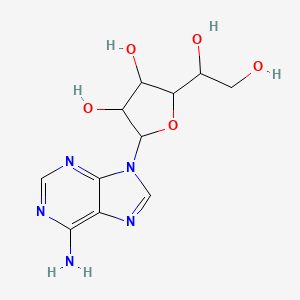
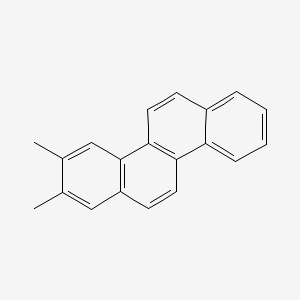

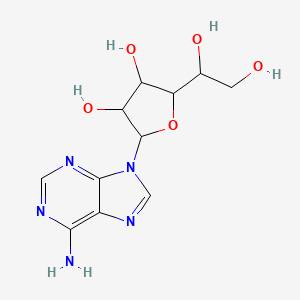
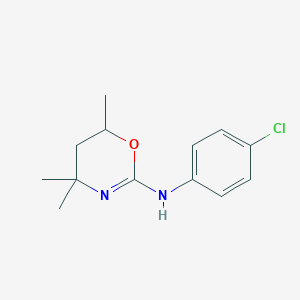
![Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]-](/img/structure/B14513779.png)
